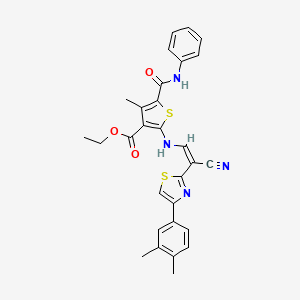
(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C29H26N4O3S2 and its molecular weight is 542.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a synthetic derivative that belongs to the class of thiophene and thiazole compounds. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The structure of this compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the thiophene and thiazole rings is particularly important for its pharmacological effects.
Biological Activity Overview
Research has indicated that thiophene derivatives exhibit a range of biological activities:
-
Anticancer Activity :
- Many thiophene derivatives have shown promising anticancer effects. For instance, compounds with similar structural motifs were evaluated for their ability to inhibit cancer cell proliferation. The IC50 values of some derivatives ranged from 23.2 to 49.9 μM, indicating moderate to high potency against various cancer cell lines .
- In a study involving thiazole-containing compounds, it was found that the presence of specific substituents enhanced cytotoxicity against tumor cells .
-
Antimicrobial Activity :
- The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The interactions with active site residues of target proteins like dihydrofolate reductase were significant, leading to effective antimicrobial action .
- A study highlighted that certain thiophene derivatives exhibited strong antifungal properties against Candida albicans, showcasing their potential in treating infections .
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | IC50 Range (μM) | Remarks |
|---|---|---|---|
| Anticancer | Compound 9 | 23.2 - 49.9 | Effective against multiple cancer cell lines |
| Antimicrobial | Compound 5 | Not specified | Strong interactions with bacterial proteins |
| Anti-inflammatory | Various | Not specified | Inhibition of pro-inflammatory cytokines |
Detailed Research Findings
- Anticancer Studies :
- Mechanism of Action :
- Antimicrobial Efficacy :
Propriétés
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S2/c1-5-36-29(35)24-19(4)25(26(34)32-22-9-7-6-8-10-22)38-28(24)31-15-21(14-30)27-33-23(16-37-27)20-12-11-17(2)18(3)13-20/h6-13,15-16,31H,5H2,1-4H3,(H,32,34)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNVSRCRFPWNOF-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)N/C=C(/C#N)\C3=NC(=CS3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














